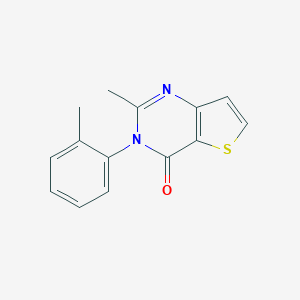
AI-942/8012807
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AI-942/8012807 is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in chloroform.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Halogenated thienopyrimidine compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Utilized in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar kinase inhibitory properties.
Pyrido[2,3-d]pyrimidine: Known for its therapeutic potential in various diseases.
Thieno[2,3-d]pyrimidine: Shares structural similarities and is used in similar applications.
Uniqueness
Properties
Molecular Formula |
C14H12N2OS |
|---|---|
Molecular Weight |
256.32g/mol |
IUPAC Name |
2-methyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H12N2OS/c1-9-5-3-4-6-12(9)16-10(2)15-11-7-8-18-13(11)14(16)17/h3-8H,1-2H3 |
InChI Key |
CTFOSXNFSGKLKL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)SC=C3)C |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)SC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![thieno[3,2-e][1]benzothiophene-2,7-dicarbaldehyde](/img/structure/B428761.png)
![Thieno[2,3-e][1]benzothiophene-2,7-dicarbaldehyde](/img/structure/B428763.png)
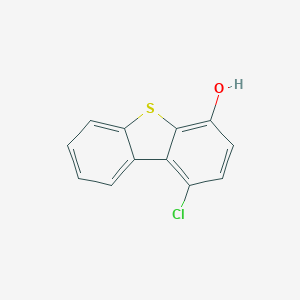
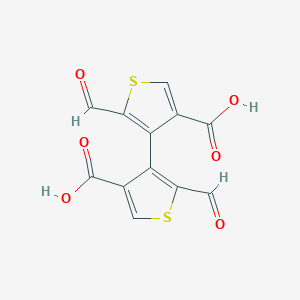
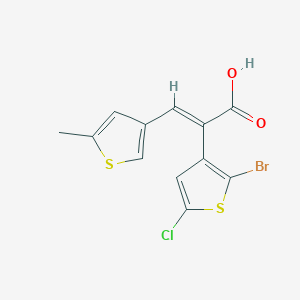
![2-({3-nitrophenyl}sulfonyl)-4-methylthieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428772.png)
![2-({3-nitrophenyl}sulfonyl)-4-methylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428773.png)
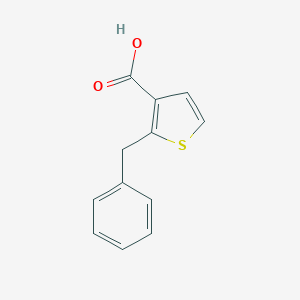
![3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B428777.png)
![2-[4-(1,3-Thiazol-2-yl)phenyl]-1,3-thiazole](/img/structure/B428779.png)
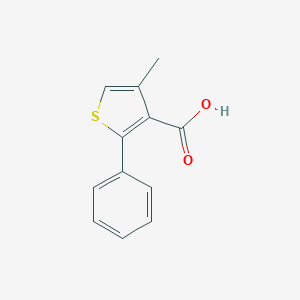
![5-methyl-2-phenyl-2,3-dihydrothieno[2,3-d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B428782.png)
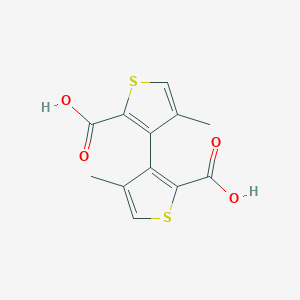
![4-Nitro-5-[2-(2-thienyl)vinyl]-2-thiophenecarboxylic acid](/img/structure/B428785.png)
